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Introduction
Aztreonam is a synthetic bactericidal antibiotic and the first clinically available member of the

monobactam class.[1][2][3] Structurally distinct from other β-lactam antibiotics like penicillins

and cephalosporins due to its unique monocyclic β-lactam nucleus, Aztreonam exhibits a

targeted spectrum of activity.[1] It is primarily effective against aerobic Gram-negative bacteria,

including Pseudomonas aeruginosa.[2][3][4] This guide provides a detailed overview of the

pharmacokinetic and pharmacodynamic properties of Aztreonam disodium, with a focus on its

mechanism of action, disposition within the body, and its antimicrobial effects. The re-

evaluation of Aztreonam, particularly in combination with β-lactamase inhibitors, is of significant

interest in the current landscape of rising antimicrobial resistance.[3][5][6]

Pharmacokinetics
The pharmacokinetic profile of Aztreonam has been extensively studied in various populations.

Its disposition is characterized by a two-compartment open model.[7][8]

Absorption
Aztreonam is administered parenterally via intravenous (IV) or intramuscular (IM) injection, as

oral bioavailability is less than 1%.[3][5][8] Following intramuscular administration, absorption is

rapid and nearly complete.[7][8][9]
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Distribution
Aztreonam distributes into various body tissues and fluids. The volume of distribution at steady-

state (Vdss) is approximately 0.16 L/kg.[7][8] In healthy individuals, plasma protein binding is

about 56% and is not dependent on the drug concentration.[7][8] Penetration into the

cerebrospinal fluid (CSF) is enhanced in the presence of inflamed meninges.[7][8] Diffusion

across the placenta and into breast milk is generally poor.[7][8]

Metabolism
Aztreonam undergoes limited metabolism in the body.[7][8][9] The primary metabolite,

SQ26,992, is formed through the hydrolysis of the β-lactam ring and is largely inactive.[3][5]

Excretion
The primary route of elimination for Aztreonam is renal, with approximately 60-70% of a dose

being excreted unchanged in the urine within 8-12 hours.[1][9] Both active tubular secretion

and glomerular filtration contribute to its renal clearance.[1][7][8] A smaller portion, around 12%,

is recovered in the feces.[1][9] The elimination half-life in healthy adults with normal renal

function is typically between 1.7 and 2.0 hours.[7]

Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Aztreonam in healthy adult

subjects.
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Parameter Value
Administration
Route

Reference

Peak Serum

Concentration (Cmax)

500 mg dose 54 mcg/mL 30-min IV infusion [1]

1 g dose 90 mcg/mL 30-min IV infusion [1]

2 g dose 204 mcg/mL 30-min IV infusion [1]

1 g dose 125 mcg/mL 3-min IV injection [5]

Time to Peak (Tmax)
Immediately after

infusion/injection
IV [1]

Elimination Half-life

(t½)
1.7 - 2.0 hours IV/IM [7]

Volume of Distribution

(Vdss)
~0.16 L/kg IV/IM [7][8]

Plasma Protein

Binding
~56% - [7][8]

Total Plasma

Clearance (CLp)
~5.6 L/h - [7]

Renal Excretion

(unchanged)
60-70% IV/IM [1][9]

Oral Bioavailability < 1% Oral [3][5][8]

Pharmacodynamics
The pharmacodynamic activity of Aztreonam is characterized by its bactericidal action against

susceptible pathogens. The key pharmacodynamic parameter for β-lactam antibiotics, including

Aztreonam, is the duration of time that the serum concentration remains above the Minimum

Inhibitory Concentration (MIC) for the infecting organism.[10]

Mechanism of Action
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Aztreonam's bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2][4]

[11] It demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP-3), an essential enzyme

involved in the final stages of peptidoglycan synthesis, specifically in septum formation during

cell division.[4][11][12] By binding to and inactivating PBP-3, Aztreonam disrupts the cross-

linking of peptidoglycan chains, leading to the formation of elongated, filamentous bacterial

cells and eventual cell lysis.[11][12] Its activity is highly specific to Gram-negative bacteria due

to its strong affinity for their PBP-3, while it binds poorly to the PBPs of Gram-positive and

anaerobic bacteria.[4][11]
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Caption: Mechanism of action of Aztreonam.

Spectrum of Activity and Resistance
Aztreonam is effective against a wide range of Gram-negative aerobic pathogens, including:

Pseudomonas aeruginosa[4]

Escherichia coli[1]

Haemophilus influenzae[1]

Klebsiella species[4]

Proteus species[4]

Enterobacter species[4]
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Serratia species[4]

Citrobacter species[4]

It is notably resistant to hydrolysis by some chromosomally and plasmid-mediated β-

lactamases but is susceptible to extended-spectrum β-lactamases (ESBLs) and

carbapenemases.[4] The combination of Aztreonam with a β-lactamase inhibitor like avibactam

can restore its activity against many multidrug-resistant strains, particularly those producing

metallo-β-lactamases (MBLs).[13][14]

Minimum Inhibitory Concentration (MIC) Data
The following table provides representative MIC values for Aztreonam against quality control

strains and clinical isolates.

Organism
MIC Range
(mcg/mL)

Note Reference

Escherichia coli ATCC

25922
0.06 - 0.25 Quality Control Strain [1]

Pseudomonas

aeruginosa ATCC

27853

2 - 8 Quality Control Strain [1]

Haemophilus

influenzae ATCC

49247

0.12 - 5 Quality Control Strain [1]

Klebsiella

pneumoniae (NDM-

positive)

MIC₅₀: 0.25, MIC₉₀:

0.5
With Avibactam [15]

Klebsiella

pneumoniae (serine-

carbapenemase only)

MIC₅₀: 0.25, MIC₉₀: 1 With Avibactam [15]

Experimental Protocols
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Determination of Pharmacokinetic Parameters
Concentrations of Aztreonam in biological fluids are typically quantified using High-

Performance Liquid Chromatography (HPLC).[3][5]

Protocol: HPLC-UV for Aztreonam Quantification

Sample Preparation:

Collect plasma, serum, or urine samples at specified time points post-administration.

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile) to the

sample, followed by vortexing and centrifugation to separate the supernatant.

Alternatively, use solid-phase extraction for sample clean-up and concentration.

Chromatographic Separation:

Inject the prepared sample supernatant into an HPLC system equipped with a C18

reverse-phase column.

Use a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and

an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

Detection:

Employ a UV detector set at the wavelength of maximum absorbance for Aztreonam

(typically around 270-295 nm).

Quantification:

Generate a standard curve using known concentrations of Aztreonam.

Determine the concentration in the unknown samples by comparing their peak areas to

the standard curve.

Pharmacokinetic Analysis:
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Use the resulting concentration-time data to calculate pharmacokinetic parameters (Cmax,

t½, AUC, etc.) using non-compartmental or compartmental analysis software.[16]

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Aztreonam is determined using standardized antimicrobial susceptibility testing

methods, such as broth microdilution, as recommended by the Clinical and Laboratory

Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing

(EUCAST).[17]

Protocol: Broth Microdilution for MIC Determination

Preparation of Aztreonam Dilutions:

Prepare a series of two-fold dilutions of Aztreonam in cation-adjusted Mueller-Hinton Broth

(CAMHB) in a 96-well microtiter plate. The concentration range should span the expected

MIC of the test organism.

Inoculum Preparation:

Culture the bacterial isolate on an appropriate agar medium overnight.

Suspend several colonies in saline or broth to achieve a turbidity equivalent to a 0.5

McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵

CFU/mL in each well of the microtiter plate.

Inoculation and Incubation:

Inoculate each well of the microtiter plate containing the Aztreonam dilutions with the

prepared bacterial suspension. Include a positive control well (broth and inoculum, no

antibiotic) and a negative control well (broth only).

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[17]
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MIC Determination:

Following incubation, visually inspect the plate for bacterial growth (turbidity).

The MIC is defined as the lowest concentration of Aztreonam that completely inhibits

visible growth of the organism.[18]
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Caption: Workflow for MIC determination by broth microdilution.
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Conclusion
Aztreonam disodium remains a clinically important antibiotic for the treatment of infections

caused by susceptible Gram-negative bacteria. Its pharmacokinetic profile is well-defined,

allowing for predictable dosing regimens. The pharmacodynamics are driven by its specific

mechanism of action against PBP-3. As antimicrobial resistance continues to evolve, a

thorough understanding of Aztreonam's properties is crucial for its optimal use and for the

development of novel combination therapies to combat multidrug-resistant pathogens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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